Propafenone

Catalog No.
S589527
CAS No.
54063-53-5
M.F
C21H27NO3
M. Wt
341.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propafenone

CAS Number

54063-53-5

Product Name

Propafenone

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3

InChI Key

JWHAUXFOSRPERK-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble
7.58e-03 g/L

Synonyms

Apo-Propafenone, Arythmol, Baxarytmon, Cuxafenon, Fenoprain, Hydrochloride, Propafenone, Jutanorm, Nistaken, Norfenon, Pintoform, Prolecofen, Propafenon AL, Propafenon Hexal, Propafenon Minden, Propafenone, Propafenone Hydrochloride, Propafenone Hydrochloride, (R)-Isomer, Propafenone Hydrochloride, (S)-Isomer, Propafenone, (+-)-Isomer, Propafenone, (R)-Isomer, Propafenone, (S)-Isomer, Propamerck, Rythmol, Rytmo-Puren, Rytmogenat, Rytmonorm, SA 79, SA-79, SA79

Canonical SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O

The exact mass of the compound Propafenone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly solublein water, 93.28 mg/l at 25 °c (est)7.58e-03 g/l. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Propafenone (CAS 54063-53-5) is a well-characterized Class 1c antiarrhythmic agent and a critical reference standard in cardiovascular pharmacology and toxicology [1]. Chemically an aryloxypropanolamine derivative, it functions primarily as a potent, state-dependent voltage-gated sodium channel (Nav1.5) blocker[2]. Unlike many other in-class agents, propafenone possesses a chiral center and exhibits structural similarities to beta-blockers, conferring a highly specific dual-pharmacology [3]. In industrial and academic procurement, it is predominantly sourced as a racemic hydrochloride salt (CAS 34183-22-7) to ensure optimal stability and aqueous processability for in vitro screening, formulation development, and hERG safety profiling workflows[4].

Substituting propafenone with other Class 1c agents like flecainide or generic sodium channel blockers fundamentally compromises assay validity due to propafenone’s distinct secondary pharmacology [1]. While flecainide is a pure Nav1.5 blocker, propafenone exhibits significant beta-adrenergic receptor antagonism, particularly via its S-enantiomer [2]. Furthermore, propafenone demonstrates a unique 'trapping' mechanism in hERG potassium channels at micromolar concentrations, making it an irreplaceable low-affinity benchmark for cardiotoxicity screening [3]. Replacing it with pure sodium channel blockers or high-affinity hERG inhibitors eliminates these polypharmacological nuances, leading to inaccurate modeling of drug-drug interactions, off-target toxicity, and enantiomer-specific metabolic pathways [4].

Dual-Target Pharmacology for Complex Assay Validation

Propafenone provides a unique polypharmacological profile that distinguishes it from other Class 1c antiarrhythmics like flecainide. While both are potent Nav1.5 blockers, propafenone possesses a structural resemblance to propranolol, granting it significant beta-adrenergic receptor antagonism [1]. In human lymphocyte assays, the S-enantiomer of propafenone demonstrates a Ki of 7.2 nM for beta-1 adrenoceptors, whereas flecainide exhibits negligible beta-blocking activity [2]. This dual action makes propafenone an essential procurement choice for validating complex cardiovascular models that require simultaneous ion channel and receptor modulation.

Evidence DimensionBeta-1 Adrenoceptor Affinity (Ki)
Target Compound DataPropafenone (S-enantiomer Ki = 7.2 ± 2.9 nM)
Comparator Or BaselineFlecainide (Negligible beta-blocking affinity)
Quantified DifferencePropafenone provides potent nanomolar beta-blocking activity alongside sodium channel blockade, unlike the pure Nav1.5 blockade of flecainide.
ConditionsIn vitro radioligand binding assay in human lymphocytes.

Procurement of propafenone is essential for validating dual-action cardiovascular models where pure Class 1c agents like flecainide would fail to capture beta-adrenergic interactions.

Enantiopurity-Linked Reproducibility in Target Isolation

The pharmacological utility of propafenone is highly dependent on its stereochemistry, necessitating careful procurement of specific enantiomers for precise mechanistic studies. The S-enantiomer exhibits a beta-1 adrenoceptor affinity (Ki = 7.2 ± 2.9 nM) that is approximately 80-fold greater than the R-enantiomer (Ki = 571 ± 141 nM)[1]. Despite this massive divergence in beta-blocking potency, both enantiomers maintain equivalent frequency-dependent depression of the sodium channel [2]. Consequently, utilizing enantiopure S- or R-propafenone is mandatory for researchers aiming to decouple beta-adrenergic effects from sodium channel blockade in isolated tissue assays.

Evidence DimensionStereospecific Beta-1 Adrenoceptor Affinity (Ki)
Target Compound DataS-Propafenone (Ki = 7.2 ± 2.9 nM)
Comparator Or BaselineR-Propafenone (Ki = 571 ± 141 nM)
Quantified DifferenceThe S-enantiomer exhibits approximately 80-fold greater beta-blocking affinity than the R-enantiomer, while maintaining equivalent sodium channel blockade.
ConditionsIn vitro radioligand binding and electrophysiological evaluation in isolated tissue.

Buyers conducting precise mechanistic studies must specify and procure enantiopure S- or R-propafenone to successfully decouple its beta-blocking effects from its sodium channel inhibition.

Salt Form Selection for Aqueous Processability and Handling

For in vitro and formulation workflows, the selection between propafenone free base and its hydrochloride salt dictates processability and assay reproducibility. Propafenone free base is highly lipophilic (LogP ~3.2) and practically insoluble in water, requiring high concentrations of organic solvents like DMSO for dissolution [1]. In contrast, propafenone HCl provides workable aqueous solubility (approx. 2-5 mg/mL), allowing for direct integration into physiological buffers [2]. Procuring the HCl salt mitigates the risk of solvent-induced artifacts and precipitation in sensitive cell-based high-throughput screening platforms.

Evidence DimensionAqueous Solubility and Lipophilicity
Target Compound DataPropafenone HCl (Soluble in aqueous buffers, ~2-5 mg/mL)
Comparator Or BaselinePropafenone Free Base (LogP 3.2, practically insoluble in water)
Quantified DifferenceThe hydrochloride salt provides orders of magnitude higher aqueous solubility, preventing precipitation and eliminating the need for high-concentration organic co-solvents.
ConditionsStandard physiological buffer preparation at 25 °C for in vitro dosing.

Procuring the HCl salt rather than the free base ensures immediate processability, reproducible dosing, and prevents solvent-induced artifacts in sensitive cell-based assays.

Benchmarking Low-Affinity hERG Channel Trapping

In preclinical safety pharmacology, propafenone serves as a critical benchmark for low-affinity, state-dependent hERG channel trapping. Unlike high-affinity Class III agents such as dofetilide (IC50 ~ 0.007 µM), propafenone inhibits hERG with an IC50 in the micromolar range (~2.0 - 4.0 µM) [1]. Crucially, it physically traps within the closed state of the hERG channel, a mechanism distinct from many other low-affinity blockers[2]. This specific kinetic profile makes propafenone an indispensable reference standard for calibrating patch-clamp assays designed to detect hidden proarrhythmic risks associated with drug trapping.

Evidence DimensionhERG Inhibition (IC50) and Mechanism
Target Compound DataPropafenone (IC50 ~ 2.0 - 4.0 µM, open-channel trapping mechanism)
Comparator Or BaselineDofetilide (IC50 ~ 0.007 µM, high-affinity blocker)
Quantified DifferencePropafenone acts as a low-affinity blocker (micromolar range) that physically traps within the closed channel, contrasting with the nanomolar affinity of standard Class III agents.
ConditionsWhole-cell patch-clamp electrophysiology in hERG-transfected HEK293 cells.

Propafenone is a mandatory reference material for toxicology labs needing a validated, low-affinity 'trapped' blocker to calibrate hERG safety screening assays.

Cardiotoxicity and hERG Safety Screening

Due to its well-documented low-affinity, open-channel trapping mechanism in hERG channels, propafenone is utilized as a critical reference standard in preclinical safety pharmacology [1]. It allows toxicology labs to calibrate patch-clamp assays and high-throughput flow cytometry models for detecting off-target proarrhythmic risks, specifically differentiating between high-affinity blockers (like dofetilide) and lower-affinity trapped compounds [2].

Dual-Pharmacology Cardiovascular Assay Validation

Propafenone’s unique combination of Nav1.5 sodium channel blockade and beta-adrenergic receptor antagonism makes it the preferred benchmark for validating complex in vitro and ex vivo cardiovascular models [3]. Researchers procure propafenone rather than flecainide to evaluate polypharmacological responses, ensuring that screening platforms can accurately detect simultaneous ion channel and receptor-mediated effects.

Enantioselective Pharmacokinetic and Metabolic Modeling

Because propafenone undergoes stereoselective metabolism via CYP2D6 and CYP1A2, procuring racemic, S-, and R-propafenone enables the development of advanced pharmacokinetic models [4]. Analytical laboratories use these standards to study enantiomer-specific clearance rates, drug-drug interactions, and the impact of genetic polymorphisms on drug disposition.

Solid-State Formulation and API Salt Characterization

As a highly lipophilic compound that is typically formulated as a hydrochloride salt to ensure aqueous processability, propafenone serves as a model active pharmaceutical ingredient (API) in formulation research [5]. Material scientists and formulation engineers utilize it to study salt-form solubility enhancement, sustained-release matrix behavior, and the physical chemistry of aryloxypropanolamine derivatives.

Physical Description

Solid

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

341.19909372 Da

Monoisotopic Mass

341.19909372 Da

Heavy Atom Count

25

LogP

3.2
log Kow = 3.37 (est)
3.2

Decomposition

When heated to decomposition, material emits toxic fumes of NOx and HCl.

UNII

68IQX3T69U

Related CAS

34183-22-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to prolong the time to recurrence of paroxysmal atrial fibrillation/flutter (PAF) associated with disabling symptoms in patients without structural heart disease. Also used for the treatment of life-threatening documented ventricular arrhythmias, such as sustained ventricular tachycardia.
FDA Label

Livertox Summary

Propafenone is an oral antiarrhythmic agent that has been in wide use for several decades. Long term propafenone therapy is associated with a low rate of serum aminotransferase elevations and therapy rarely can cause a self-limited, acute cholestatic liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiarrhythmics
Antiarrhythmic Agents

Therapeutic Uses

Anti-Arrhythmia Agents
When given as immediate-release tablets, propafenone hydrochloride is used to prolong the time to recurrence of symptomatic, disabling paroxysmal supraventricular tachycardia (PSVT) (e.g., atrioventricular (AV) nodal reentrant tachycardia or AV reentrant tachycardia ( Wolff-Parkinson-White syndrome)) and symptomatic, disabling paroxsymal atrial fibrillation/flutter (PAF) in patients without structural heart disease. While comparative studies are limited, propafenone appears to be comparable to other antiarrhythmic agents (e.g., quinidine, disopyramide, flecainide, procainamide, sotalol) in preventing recurrences of PAF and maintaining sinus rhythm following successful cardioversion of atrial fibrillation. /Included in US product label/
When given as extended-release capsules, propafenone is used to prolong the time to recurrence of symptomatic paroxysmal atrial fibrillation in patients without structural heart disease.289 The safety and efficacy of propafenone as extended-release capsules have not been established in patients with exclusively PSVT or atrial flutter. /Included in US product label/
Propafenone hydrochloride (immediate-release tablets) is used orally to suppress and prevent the recurrence of documented life-threatening ventricular arrhythmias (e.g., sustained ventricular tachycardia, ventricular fibrillation). Based on the results of the Cardiac Arrhythmia Suppression Trial (CAST), the US Food and Drug Administration (FDA), the manufacturer, and many clinicians recommend that therapy with antiarrhythmic agents, including propafenone, be reserved for the suppression and prevention of documented ventricular tachyarrhythmias that, in the clinician's judgment, are considered life-threatening. /Included in US product label/
For more Therapeutic Uses (Complete) data for Propafenone (10 total), please visit the HSDB record page.

Mechanism of Action

The electrophysiological effect of propafenone manifests itself in a reduction of upstroke velocity (Phase 0) of the monophasic action potential. In Purkinje fibers, and to a lesser extent myocardial fibers, propafenone reduces the fast inward current carried by sodium ions, which is responsible for the drugs antiarrhythmic actions. Diastolic excitability threshold is increased and effective refractory period prolonged. Propafenone reduces spontaneous automaticity and depresses triggered activity. At very high concentrations in vitro, propafenone can inhibit the slow inward current carried by calcium but this calcium antagonist effect probably does not contribute to antiarrhythmic efficacy.
The effects of the antiarrhythmic drug propafenone at Kv2.1 channels were studied with wild-type and mutated channels expressed in Xenopus laevis oocytes. Propafenone decreased the Kv2.1 currents in a time- and voltage-dependent manner (decrease of the time constants of current rise, increase of block with the duration of voltage steps starting from a block of less than 19%, increase of block with the amplitude of depolarization yielding a fractional electrical distance delta of 0.11 to 0.16). Block of Kv2.1 appeared with application to the intracellular, but not the extracellular, side of membrane patches. In mutagenesis experiments, all parts of the Kv2.1 channel were successively exchanged with those of the Kv1.2 channel, which is much more sensitive to propafenone. The intracellular amino and carboxyl terminus and the intracellular linker S4-S5 reduced the blocking effect of propafenone, whereas the linker S5-S6, as well as the segment S6 of the Kv1.2 channel, abolished it to the value of the Kv1.2 channel. In the linker S5-S6, this effect could be narrowed down to two groups of amino acids (groups 372 to 374 and 383 to 384), which also affected the sensitivity to tetraethylammonium. In segment S6, several amino acids in the intracellularly directed part of the helix significantly reduced propafenone sensitivity. The results suggest that propafenone blocks the Kv2.1 channel in the open state from the intracellular side by entering the inner vestibule of the channel. These results are consistent with a direct interaction of propafenone with the lower part of the pore helix and/or residues of segment S6.
Propafenone is considered a class I (membrane-stabilizing) antiarrhythmic agent, although the antiarrhythmic and electrophysiologic actions of the drug are complex in that it also has demonstrated some beta-adrenergic blocking and calcium-channel blocking activity. Like encainide and flecainide, the principal effect of propafenone on cardiac tissue appears to be a concentration-dependent inhibition of the transmembrane influx of extracellular sodium ions via fast sodium channels, as indicated by a decrease in the maximal rate of depolarization of phase 0 of the action potential and a shift of the membrane-responsiveness curve in the hyperpolarizing direction. Since this effect is greater at higher stimulation frequencies and less negative membrane potentials, the drug's sodium blockade is enhanced in ischemic cardiac tissue. Studies in cardiac tissue in animals indicate that propafenone binds to fast sodium channels in both their active and inactive states; the drug thereby inhibits recovery after repolarization in a time- and voltage-dependent manner, which is associated with subsequent dissociation of the drug from the sodium channels. Propafenone induces phasic (frequency-dependent) sodium channel blockade faster than encainide or flecainide, while recovery is similar to flecainide and faster than encainide. Propafenone also appears to have a slight inhibitory effect (approximately 1/75 the potency of verapamil) on the transmembrane influx of extracellular calcium ions via slow calcium channels (calcium-channel blocking effect), but this effect generally occurs only at high drug concentrations and probably does not contribute to antiarrhythmic efficacy. Propafenone has no vagomimetic or vagolytic effect on cardiac muscle.

Vapor Pressure

5.02X10-11 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

107300-59-4
54063-53-5

Absorption Distribution and Excretion

Nearly completely absorbed following oral administration (90%). Systemic bioavailability ranges from 5 to 50%, due to significant first-pass metabolism. This wide range in systemic bioavailability is related to two factors: presence of food (food increases bioavailability) and dosage (bioavailability is 3.4% for a 150-mg tablet compared to 10.6% for a 300-mg tablet).
Approximately 50% of propafenone metabolites are excreted in the urine following administration of immediate release tablets.
252 L
In patients with ventricular arrhythmias and the extensive-metabolizer phenotype receiving 337.5, 450, 675, or 900 mg of propafenone hydrochloride daily (immediate-release tablets), the proportions of 5-hydroxypropafenone (5-OHP) to propafenone in plasma were 45, 40, 24, or 19%, respectively, while a subset of patients with the poor-metabolizer phenotype had higher relative plasma concentrations of the parent drug at each dosage and no detectable 5-OHP. Ratios of N-depropylpropafenone (NDPP) to propafenone are similar in extensive and poor metabolizers (approximately 10 and 6%, respectively). In poor metabolizers, NDPP is the principal metabolite and 5-OHP may not be detectable. Following oral administration of propafenone hydrochloride 300 mg (immediate-release tablets) every 8 hours for 14 days, plasma propafenone, 5-OHP, and NDPP concentrations averaged 1010, 174, and 179 ng/mL, respectively, in healthy individuals with the extensive-metabolizer phenotype. In an individual presumed to have the poor-metabolizer phenotype, plasma concentrations of propafenone, 5-OHP, and NDPP concentrations were 1048, undetectable, and 219 ng/mL, respectively, following oral administration of immediate-release tablets. Following administration of extended-release capsules of propafenone hydrochloride, plasma concentrations of 5-OHP and NDPP are generally less than 40 and 10% of plasma propafenone concentrations, respectively.
The pattern of plasma concentrations of propafenone and its metabolites observed in an individual patient with long-term oral propafenone therapy depends principally on the genetically determined metabolizer phenotype and, to a lesser extent, on hepatic blood flow and enzyme function. Following oral administration of propafenone (immediate-release tablets), steady-state plasma concentrations of the parent drug and its metabolites are attained within 4-5 days in individuals with normal hepatic and renal function. Plasma concentrations of 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP) generally average less than 20% those of propafenone. Poor metabolizers achieve plasma propafenone concentrations 1.5-2 times higher than those of extensive metabolizers at propafenone hydrochloride dosages of 675-900 mg (immediate-release tablets) daily; at lower dosages, poor metabolizers may attain plasma propafenone concentrations more than fivefold higher than those of extensive metabolizers.
The considerable degree of interindividual variability observed in the pharmacokinetics of propafenone in individuals with the extensive-metabolizer phenotype is principally attributable to first-pass hepatic metabolism and non-linear pharmacokinetics. The degree of interindividual variability in propafenone pharmacokinetic parameters is increased following single and multiple dose administration of propafenone hydrochloride extended-release capsules. The fact that interindividual variability in the pharmacokinetics of propafenone appears to be substantially less in individuals with the poor-metabolizer phenotype than in those with the extensive-metabolizer phenotype suggests that such variability may be due to CYP2D6 polymorphism rather than to the formulation.
In healthy individuals, administration of propafenone hydrochloride as a single oral (300 or 450 mg immediate-release tablet) or IV (35-50 mg) dose produced similar peak plasma concentrations of the parent drug (278 versus 295 ng/mL, respectively). However, neither 5-hydroxypropafenone (5-OHP) nor N-depropylpropafenone (NDPP) was detectable in plasma after IV administration in these individuals. Since 5-OHP and NDPP has clinically important antiarrhythmic activity, propafenone's effect may differ with oral versus IV administration. Considerable interindividual variation exists in plasma concentrations of propafenone and its metabolites with a given dosage. Peak plasma concentrations of 5-OHP and NDPP average 101-288 and 8-40 ng/mL, respectively, in healthy individuals after administration of a single oral dose (300-450 mg) of propafenone hydrochloride immediate-release tablets. Propafenone, 5-OHP, and NDPP exhibit nonlinear pharmacokinetics in patients with the extensive-metabolizer phenotype, although the pharmacokinetics of 5-OHP and NDPP deviate from linearity only to a small extent. The pharmacokinetic profiles of propafenone, 5-OHP, and NDPP apparently are not affected substantially by age or gender.
For more Absorption, Distribution and Excretion (Complete) data for Propafenone (15 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolized primarily in the liver where it is rapidly and extensively metabolized to two active metabolites, 5-hydroxypropafenone and N-depropylpropafenone. These metabolites have antiarrhythmic activity comparable to propafenone but are present in concentrations less than 25% of propafenone concentrations.
In individuals with the extensive-metabolizer phenotype, propafenone is metabolized in the liver to 2 active metabolites and at least 9 additional metabolites. The 2 active metabolites, 5-hydroxypropafenone (5-OHP) and N-depropylpropafenone (NDPP), are formed through hydroxylation and dealkylation of the parent drug. Propafenone hydroxylation via cytochrome CYP2D6, a cytochrome P-450 isoenzyme under genetic control, produces 5-OHP. Formation of NDPP is catalyzed by different isoenzymes, cytochrome CYP1A2 and CYP3A4. Differences in metabolism between R- and S-propafenone related to stereoselective interaction with the CYP2D6 isoenzyme have been observed in animals and humans receiving single enantiomers of the drug. Following a 250 mg oral dose of R- or S-propafenone hydrochloride administered to adults with the extensive-metabolizer phenotype, the mean values for elimination half-life, clearance, and volume of distribution for R-propafenone were smaller than those for S-propafenone, while AUC was larger; however, these stereospecific effects were not observed in an adult with the poor-metabolizer phenotype who received the separate drug enantiomers. In vitro and in vivo studies indicate that the R-enantiomer is cleared faster than the S-enantiomer via the 5-hydroxylation pathway (CYP2D6). This results in a higher ratio of the S-enantiomer to R-enantiomer at steady state. Although the enantiomers have equivalent sodium-channel blocking potency, the S-enantiomer is a more potent beta-adrenergic antagonist than the R-enantiomer. Following administration of propafenone hydrochloride (immediate-release tablets or extended-release capsules), the observed ratio of S-enantiomer to R-enantiomer (S/R ratio) for AUC was approximately 1.7. The S/R ratios after administration of 225, 325, or 425 mg extended-release capsules were independent of dose. In addition, similar S/R ratios were observed among metabolizer genotypes and following long-term administration
There are two principal patterns of propafenone metabolism. These patterns are genetically determined by an individual's ability to metabolize the drug via a hepatic oxidation pathway. The ability to oxidatively metabolize propafenone is dependent on an individual's ability to metabolize debrisoquin (debrisoquin phenotype). The debrisoquin phenotype or the observed pattern of propafenone metabolites may be used to determine an individual's metabolic phenotype for propafenone. Individuals who extensively metabolize propafenone via the oxidation pathway exhibit the extensive-metabolizer phenotype, while those who have an impaired ability to metabolize the drug by this pathway exhibit the poor-metabolizer phenotype. Approximately 90-95% of Caucasians exhibit the extensive-metabolizer phenotype, with the remainder being poor metabolizers. Propafenone metabolism in patients with the poor-metabolizer phenotype is characterized by a linear dose-concentration relationship and a relatively long terminal elimination half-life; these individuals have increased plasma propafenone concentrations relative to individuals with the extensive-metabolizer phenotype and are more likely to experience beta-adrenergic blocking and adverse effects of the drug.
Propafenone has known human metabolites that include 5-Hydroxypropafenone and N-Despropylpropafenone.

Associated Chemicals

Propafenone hydrochloride; 34183-22-7

Wikipedia

Propafenone

Drug Warnings

In the National Heart, Lung and Blood Institute's Cardiac Arrhythmia Suppression Trial (CAST), a long-term, multi-center, randomized, double-blind study in patients with asymptomatic non-life-threatening ventricular arrhythmias who had a myocardial infarction more than six days but less than two years previously, an increased rate of death or reversed cardiac arrest rate (7.7%; 56/730) was seen in patients treated with encainide or flecainide (Class 1C antiarrhythmics) compared with that seen in patients assigned to placebo (3.0%; 22/725). The average duration of treatment with encainide or flecainide in this study was ten months. The applicability of the CAST results to other populations (e.g., those without recent myocardial infarction) or other antiarrhythmic drugs is uncertain, but at present it is prudent to consider any 1C antiarrhythmic to have a significant risk in patients with structural heart disease. Given the lack of any evidence that these drugs improve survival, antiarrhythmic agents should generally be avoided in patients with non-life-threatening ventricular arrhythmias, even if the patients are experiencing unpleasant, but not life-threatening, symptoms or signs.
The most common adverse effects of propafenone involve the GI, cardiovascular, and central nervous systems and generally are dose related. Discontinuance of propafenone therapy was required in about 20% of patients receiving the drug in clinical trials. Drug discontinuance in patients treated for ventricular arrhythmias was required most frequently (i.e., in greater than 1% of patients) for proarrhythmia (4.7%), nausea and/or vomiting (3.4%), dizziness (2.4%), dyspnea (1.6%), congestive heart failure (1.4%), and ventricular tachycardia (1.2%). In patients treated for supraventricular arrhythmias in clinical trials, discontinuance of therapy was required most frequently (i.e., in greater than 1% of patients) for nausea and/or vomiting (2.9%), wide-complex tachycardia (1.9%), dizziness (1.7%), fatigue (1.5%), unusual taste (1.3%), and weakness (1.3%).
Adverse nervous system effects reported in US clinical trials in patients receiving propafenone for the treatment of ventricular arrhythmias included dizziness and/or lightheadedness of patients, fatigue/lethargy in 6%, and headache in 5%.1 Weakness, ataxia, insomnia, or anxiety was reported in 2%, and tremor or drowsiness in 1% of patients receiving propafenone for ventricular arrhythmias. Pain or loss of balance also has been reported with propafenone therapy in patients with ventricular arrhythmias.
Transient global amnesia, which resolved within hours after drug discontinuance, has been reported in at least one patient receiving propafenone. Peripheral neuropathy, which was characterized by episodic jabbing and crushing pain in the hands and feet and hyperesthesia of the extremities and resolved following discontinuance of the drug, has been reported rarely with propafenone therapy.
For more Drug Warnings (Complete) data for Propafenone (31 total), please visit the HSDB record page.

Biological Half Life

2-10 hours
Following single or multiple oral doses of immediate-release tablets in adults with the extensive-metabolizer phenotype and normal renal and hepatic function, the elimination half-life of propafenone averages about 1-3 hours (range: 2-10 hours). The half-life of propafenone averages approximately 8-13 hours (range: 6-36 hours) in adults with the poor-metabolizer phenotype. Following a single oral dose of 300 mg of propafenone hydrochloride as immediate-release tablets, a half-life of 3.5 hours was reported; after administration of 300 mg of propafenone hydrochloride daily for 1 and 3 months, the reported half-lives were 6.7 and 5.8 hours, respectively. Steady-state plasma elimination half-life of propafenone is prolonged in poor metabolizers, averaging 17.2 hours (range: 10-32 hours) compared with 5.5 hours (range: 2-10 hours) in extensive metabolizers.

Use Classification

Pharmaceuticals

Methods of Manufacturing

It is synthesized by reaction of epichlorohydrin with 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (made by Friedel-Crafts reaction of 3-phenylpropionyl chloride and phenol) and epoxide ring opening with propylamine.

Clinical Laboratory Methods

Analyte: propafenone hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /Propafenone/
Analyte: propafenone hydrochloride; matrix: chemical identification; procedure: dissolution of propafenone hydrochloride in water; heat; add sodium hydroxide; a precipitate is formed; cool mixture and filter; add nitric acid and silver nitrate; a precipitate is formed which dissolves with the addition of ammonium hydroxide. /Propafenone/
Analyte: propafenone hydrochloride; matrix: chemical purity; procedure: dissolution in methanol; add mercuric acetate; titrate with perchloric acid and determine the endpoint potentiometrically. /Propafenone/

Storage Conditions

Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.
Commercially available propafenone hydrochloride immediate-release tablets and extended-release capsules should be stored in tight containers at a controlled room temperature of 25 °C, but may be exposed to temperatures ranging from 15-30 °C. Propafenone hydrochloride immediate-release tablets should be stored in light-resistant containers. When stored under such conditions, the commercially available immediate-release tablets have an expiration date of 3 years following the date of manufacture.

Interactions

Although specific pharmacokinetic drug interaction studies are not available, the manufacturer of propafenone states that the drug should not be used concomitantly with other drugs that prolong the QT interval, including certain phenothiazines, cisapride, bepridil (not currently commercially available in the US), tricyclic antidepressant agents, or macrolides.
Although specific pharmacokinetic drug interaction studies are not available, the manufacturer of ritonavir states that ritonavir should not be used concomitantly with certain cardiovascular agents, including propafenone, because of the potential for substantially increased plasma concentrations of these cardiovascular drugs and potentially serious and/or life-threatening adverse effects. This pharmacokinetic interaction may occur because ritonavir has high affinity for several cytochrome P-450 (CYP) isoenzymes (e.g., CYP3A, CYP2D6, CYP1A2) involved in propafenone metabolism.
Increased serum theophylline concentrations have been reported in patients receiving theophylline concomitantly with propafenone and some clinicians suggest that serum theophylline concentrations and ECGs be monitored closely in patients receiving such combined therapy.
The manufacturer states that concomitant use of propafenone and local anesthetic agents (i.e., during pacemaker implantation, surgery, or dental procedures) may increase the risk of adverse nervous system effects.
For more Interactions (Complete) data for Propafenone (24 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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